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Compound of Interest

Compound Name: Tubulysin D

Cat. No.: B1649341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tubulysin D, a potent member of the tubulysin family of natural products, has garnered

significant attention in the scientific community for its exceptional cytotoxic activity against a

broad range of cancer cell lines, including multi-drug resistant strains.[1][2] This technical guide

provides an in-depth exploration of the chemical architecture and synthetic pathways of

Tubulysin D, offering valuable insights for researchers engaged in oncology drug discovery

and development.

Chemical Structure: A Complex Tetrapeptide
Tubulysin D is a linear tetrapeptide with a complex and highly functionalized structure.[3] Its

molecular formula is C43H65N5O9S, and it has a molecular weight of approximately 828.1

g/mol .[4] The core of Tubulysin D is comprised of four amino acid residues: D-N-

methylpipecolic acid (Mep), L-isoleucine (Ile), and two non-proteinogenic amino acids,

tubuvaline (Tuv) and tubuphenylalanine (Tup).[5][6]

A defining feature of Tubulysin D's structure is the presence of a highly labile N,O-acetal

functionality attached to the tubuvaline residue, which is crucial for its biological activity.[3] The

molecule also contains a thiazole ring incorporated within the tubuphenylalanine fragment.[5]

Key Structural Features of Tubulysin D:
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Tetrapeptide Core: Composed of D-N-methylpipecolic acid, L-isoleucine, tubuvaline, and

tubuphenylalanine.[5][6]

Tubuvaline (Tuv): A unique amino acid residue featuring a critical N,O-acetal group.[3]

Tubuphenylalanine (Tup): An unusual amino acid containing a thiazole moiety.[5]

Stereochemistry: The specific stereochemical configuration of the chiral centers is essential

for its potent bioactivity.[1]

Property Value Reference

Molecular Formula C43H65N5O9S [4]

Molecular Weight 828.07 g/mol [2]

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-

acetyloxy-4-methyl-3-[3-

methylbutanoyloxymethyl-

[(2S,3S)-3-methyl-2-[[(2R)-1-

methylpiperidine-2-

carbonyl]amino]pentanoyl]ami

no]pentyl]-1,3-thiazole-4-

carbonyl]amino]-2-methyl-5-

phenylpentanoic acid

[4]

CAS Number 309935-57-7 [4]

Visualizing the Core Structure of Tubulysin D
The following diagram illustrates the complex chemical structure of Tubulysin D, highlighting

its key functional groups.
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Caption: Chemical structure of Tubulysin D highlighting its four amino acid residues.

Synthetic Approaches to Tubulysin D
The total synthesis of Tubulysin D is a formidable challenge due to its structural complexity,

multiple stereocenters, and the presence of the labile N,O-acetal group. Several research

groups have reported successful total syntheses, often employing convergent strategies that

involve the synthesis of the four key amino acid fragments followed by their sequential

coupling.

General Retrosynthetic Strategy
A common retrosynthetic approach involves disconnecting the tetrapeptide at the three amide

bonds, leading to the four constituent amino acid building blocks: Mep, Ile, Tuv, and Tup. The
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synthesis of the non-proteinogenic amino acids, Tuv and Tup, represents a significant portion

of the synthetic effort.
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Caption: General retrosynthetic analysis of Tubulysin D.

Key Experimental Protocols
While specific reagents and conditions vary between different reported syntheses, the following

outlines a generalized experimental workflow for the key steps:

1. Synthesis of the Tubuvaline (Tuv) Fragment:

The synthesis of the tubuvaline fragment is particularly challenging due to the stereoselective

installation of the N,O-acetal moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1649341?utm_src=pdf-body-img
https://www.benchchem.com/product/b1649341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material: A suitably protected chiral amino acid precursor.

Key Steps:

Asymmetric Aldol Addition: To establish the correct stereochemistry of the β-hydroxy-α-

amino acid core.

Protection of Functional Groups: Orthogonal protecting groups are employed for the

amine, hydroxyl, and carboxylic acid functionalities.

Formation of the N,O-acetal: This is often a late-stage transformation due to the lability of

this group. It typically involves the reaction of the free amine with an appropriate aldehyde

in the presence of a dehydrating agent.

Deprotection and Coupling: Selective deprotection of the carboxylic acid or amine to allow

for subsequent peptide coupling.

2. Synthesis of the Tubuphenylalanine (Tup) Fragment:

The synthesis of tubuphenylalanine involves the construction of the thiazole ring.

Starting Material: A protected phenylalanine derivative.

Key Steps:

Thiazole Formation: A common method is the Hantzsch thiazole synthesis, which involves

the reaction of a thioamide with an α-haloketone.

Functional Group Manipulations: Conversion of the resulting ester or other functional

groups to the required carboxylic acid for peptide coupling.

3. Peptide Coupling and Final Assembly:

Coupling Reagents: Standard peptide coupling reagents such as HATU, HBTU, or

EDC/HOBt are commonly used to form the amide bonds.

Sequence: The fragments are typically coupled in a stepwise manner, for example, by first

coupling the Tuv and Tup fragments, followed by the addition of the Ile and then the Mep
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residues.

Final Deprotection: Global deprotection of all remaining protecting groups to yield the final

Tubulysin D molecule.

Mechanism of Action: Targeting Tubulin
Polymerization
Tubulysin D exerts its potent cytotoxic effects by interfering with microtubule dynamics, a

critical process for cell division, intracellular transport, and maintenance of cell shape.[2] It

binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to

the disruption of the microtubule network. This disruption ultimately triggers cell cycle arrest in

the G2/M phase and induces apoptosis (programmed cell death).[2]
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Caption: Simplified signaling pathway of Tubulysin D's mechanism of action.

Conclusion
Tubulysin D remains a highly compelling molecule for the development of novel anticancer

therapeutics, particularly as a payload for antibody-drug conjugates (ADCs).[7] Its complex

structure presents significant synthetic challenges, but the development of elegant and efficient

total synthesis routes has enabled further investigation into its biological activity and the

generation of novel analogs with improved pharmacological properties. A thorough
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understanding of its chemical structure and synthesis is paramount for researchers aiming to

harness the therapeutic potential of this remarkably potent natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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